N,4,6-trimethylpyridin-2-amine
Description
N,4,6-Trimethylpyridin-2-amine is a substituted pyridine derivative characterized by methyl groups at the 4- and 6-positions of the pyridine ring and an additional methyl group attached to the amine substituent at position 2. This compound is part of a broader class of pyridine-based amines that exhibit diverse chemical and biological properties due to their substitution patterns. Pyridine derivatives are widely studied for applications in medicinal chemistry, particularly as kinase inhibitors, bioisosteres, and intermediates in drug synthesis .
Structural characterization of this compound and related analogs is typically performed using nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm purity and retention times . The compound’s synthesis often involves multi-step reactions, such as diazotization, catalytic hydrogenation, and microwave-assisted coupling, to achieve regioselective methylation and functionalization .
Properties
Molecular Formula |
C8H12N2 |
|---|---|
Molecular Weight |
136.19 g/mol |
IUPAC Name |
N,4,6-trimethylpyridin-2-amine |
InChI |
InChI=1S/C8H12N2/c1-6-4-7(2)10-8(5-6)9-3/h4-5H,1-3H3,(H,9,10) |
InChI Key |
ZZJZYPNBSXHQQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1)NC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations:
Substituent Position Effects: The position of methyl groups significantly influences electronic and steric properties.
Functional Group Modifications : Addition of a benzyloxy group (as in 5-(benzyloxy)-3,4,6-trimethylpyridin-2-amine) increases molecular weight and alters solubility, making it more suitable for hydrophobic environments .
Research Findings and Limitations
Efficacy in Drug Design: this compound serves as a bioisostere for cabozantinib, a known c-Met inhibitor, with improved metabolic stability due to methylation .
Challenges: Limited solubility of non-functionalized analogs (e.g., 3,4,5-trimethylpyridin-2-amine) restricts in vivo applications . Synthetic routes for N,5,6-trimethylpyridin-2-amine are less optimized, leading to scalability issues .
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